5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid
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Overview
Description
5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid is an organic compound with the molecular formula C13H14BNO4. It is a boronic acid derivative that features a pyridine ring substituted with a boronic acid group and a methoxyphenylmethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl alcohol and 3-bromopyridine.
Formation of Intermediate: The 4-methoxybenzyl alcohol is first converted to 4-methoxybenzyl bromide using a brominating agent like phosphorus tribromide.
Coupling Reaction: The 4-methoxybenzyl bromide is then reacted with 3-bromopyridine in the presence of a base such as potassium carbonate and a palladium catalyst to form the intermediate 5-[(4-methoxyphenyl)methoxy]pyridine.
Boronic Acid Formation: The final step involves the conversion of the intermediate to the boronic acid derivative using a boronating agent like bis(pinacolato)diboron under Suzuki-Miyaura coupling conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids. It forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or alkane.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation of the boronic acid group.
Alcohols and Alkanes: Formed via reduction reactions.
Scientific Research Applications
5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid primarily involves its role as a boronic acid derivative in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The methoxyphenylmethoxy group and pyridine ring can also participate in various interactions with biological targets, potentially influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic Acid: Similar structure but lacks the pyridine ring.
3-Pyridineboronic Acid: Similar structure but lacks the methoxyphenylmethoxy group.
5-Methoxy-3-pyridineboronic Acid: Similar structure but lacks the methoxyphenylmethoxy group.
Uniqueness
5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid is unique due to the presence of both the methoxyphenylmethoxy group and the pyridine ring, which can provide distinct reactivity and interactions in chemical and biological systems. This combination of functional groups makes it a versatile compound for various applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
[5-[(4-methoxyphenyl)methoxy]pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO4/c1-18-12-4-2-10(3-5-12)9-19-13-6-11(14(16)17)7-15-8-13/h2-8,16-17H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRUDPHHMCYUHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)OCC2=CC=C(C=C2)OC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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